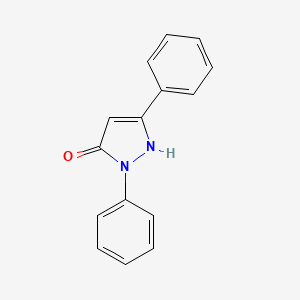

1,3-diphenyl-1H-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-11,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMZXWEBJJQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984896, DTXSID10901993 | |

| Record name | 2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-05-9, 114138-49-7 | |

| Record name | MLS002667933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENYL-1H-PYRAZOL-5-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazol 5 Ol and Its Derivatives

Classical and Cyclocondensation Approaches

The cornerstone of pyrazole (B372694) synthesis lies in the cyclocondensation reaction between a compound containing a hydrazine (B178648) moiety and a 1,3-dicarbonyl compound. This approach, often referred to as the Knorr pyrazole synthesis, remains a widely used and versatile method for constructing the pyrazole ring. beilstein-journals.orgnih.gov

Condensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The most traditional and straightforward synthesis of pyrazol-5-ones involves the condensation of a hydrazine derivative with a β-ketoester. For the specific synthesis of 1,3-diphenyl-1H-pyrazol-5-ol, phenylhydrazine is reacted with a 1,3-dicarbonyl compound such as ethyl benzoylacetate. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final pyrazolone (B3327878) ring. researchgate.netresearchgate.net

A variety of catalysts can be employed to facilitate this reaction. For example, nano-ZnO has been shown to be an effective catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from ethyl acetoacetate and phenylhydrazine, resulting in a 95% yield. mdpi.comnih.gov

Regioselectivity in Pyrazole Ring Formation

When an unsymmetrical hydrazine, such as phenylhydrazine, reacts with an unsymmetrical 1,3-dicarbonyl compound, the formation of two possible regioisomers can occur. The regioselectivity of the reaction is determined by which nitrogen atom of the hydrazine derivative attacks which carbonyl group of the dicarbonyl compound.

In the case of the reaction between phenylhydrazine and ethyl acetoacetate, the more nucleophilic nitrogen of the phenylhydrazine preferentially attacks the more electrophilic ketone carbonyl group of the ethyl acetoacetate. ias.ac.in This is followed by the less nucleophilic nitrogen attacking the ester carbonyl, leading to the formation of 1-phenyl-3-methyl-5-pyrazolone as the major product. The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. For the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, the reaction can proceed with high regioselectivity at room temperature in N,N-dimethylacetamide. mdpi.comorganic-chemistry.org

Modern and Sustainable Synthesis Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrazole derivatives. rsc.orgdergipark.org.tr This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. rsc.orgmdpi.com

For instance, the synthesis of 1,3-diphenyl-2-pyrazoline derivatives has been achieved in high yields with short reaction times under microwave irradiation. researchgate.net Similarly, pyrazolone derivatives have been synthesized efficiently via a one-pot, solvent-free, microwave-assisted reaction. mdpi.com This approach offers significant advantages in terms of energy and time savings. mdpi.com The synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazoles has also been successfully carried out using microwave irradiation. nih.gov

| Compound | Synthesis Method | Reaction Time | Yield |

| 1,3-diphenyl-2-pyrazoline derivatives | Microwave-assisted | Short | High |

| 4-arylidenepyrazolone derivatives | One-pot, solvent-free, microwave-assisted | Not specified | High |

| 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole | Microwave-assisted | Not specified | Not specified |

Ultrasound-Promoted Synthetic Pathways

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov This method can enhance reaction rates and yields by creating localized high temperatures and pressures through a phenomenon known as acoustic cavitation. nih.gov

The synthesis of various pyrazole and pyrazolone derivatives has been successfully achieved using ultrasound irradiation. nih.govuomosul.edu.iq This approach is often characterized by shorter reaction times, milder reaction conditions, and improved energy efficiency compared to conventional methods. nih.gov For example, the synthesis of pyrazoline derivatives has been reported using an ultrasound-assisted one-pot, two-step methodology. nih.gov This technique is considered a sustainable and environmentally friendly approach as it can reduce energy consumption and the use of solvents. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, represents a highly sustainable and solvent-free approach to chemical synthesis. This technique has been successfully applied to the synthesis of pyrazole derivatives.

A notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball-milling conditions. semanticscholar.org This method is highly efficient, environmentally friendly, and offers several advantages, including short reaction times, high yields, the absence of a solvent, and a simple work-up procedure. semanticscholar.org The reaction proceeds by grinding the reactants together, often with a solid oxidant like sodium persulfate, to facilitate the cyclization and subsequent aromatization to the pyrazole ring. semanticscholar.org

| Reactants | Product | Method | Key Advantages |

| Chalcones and hydrazine | 3,5-diphenyl-1H-pyrazoles | Mechanochemical ball milling | Short reaction time, high efficiency, solvent-free, simple work-up |

Catalytic Strategies in Pyrazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrazoles with enhanced efficiency, selectivity, and sustainability. Both metal-based and acid-catalyzed methods have been extensively explored to facilitate the key cyclization and condensation steps.

The use of metal and nanocatalysts offers significant advantages, including high yields, mild reaction conditions, and the potential for catalyst recycling. These heterogeneous and homogeneous systems are effective in activating substrates and promoting the requisite bond formations for the pyrazole ring.

Cerium(IV) sulfate (Ce(SO4)2.4H2O) has been employed as an efficient, reusable, and environmentally friendly heterogeneous catalyst for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This method involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with various aryl aldehydes in a water/ethanol solution, demonstrating high yields and short reaction times.

Nano-ZnO particles have proven to be effective catalysts in the green synthesis of various pyrazole derivatives. In one approach, substituted pyrazoles are prepared from cinnamaldehydes and hydrazine hydrate under microwave-assisted, solvent-free conditions using nano-ZnO as a catalyst. pharmacophorejournal.com This method is noted for its good yields and rapid reaction times compared to conventional heating. pharmacophorejournal.com Another application involves a one-pot, four-component synthesis of pyranopyrazole derivatives using nano-ZnO in an aqueous medium, highlighting the catalyst's efficiency and reusability.

Nano-NiZr₄(PO₄)₆ represents a class of phosphate-based nanocatalysts. While direct literature on Nano-NiZr₄(PO₄)₆ for pyrazole synthesis is specific, the closely related Nano-CdZr₄(PO₄)₆ has been successfully used as a reusable catalyst for the multicomponent synthesis of pyrazolopyridines. researchgate.net This suggests that related transition metal zirconium phosphates, including the nickel variant, are a promising class of catalysts for constructing complex pyrazole-containing heterocycles.

Below is a table summarizing the application of these catalysts in the synthesis of pyrazole derivatives.

Table 1: Applications of Metal and Nanocatalysts in Pyrazole Synthesis| Catalyst | Precursors | Product Type | Key Advantages |

|---|---|---|---|

| Ce(SO₄)₂·4H₂O | Aryl aldehydes, 1-phenyl-3-methyl-5-pyrazolone | 4,4′-(Arylmethylene)bis(pyrazol-5-ol)s | High yields, short reaction time, reusable catalyst, environmentally friendly. |

| Nano-ZnO | Cinnamaldehydes, Hydrazine hydrate | Substituted 3-Phenyl-1H-Pyrazoles | Good yields, rapid reaction under microwave, solvent-free conditions. pharmacophorejournal.com |

| Nano-CdZr₄(PO₄)₆ | Ethyl acetoacetate, Aldehyde, Hydrazine, Ammonium acetate (B1210297) | Pyrazolopyridines | High catalytic activity, reusability, use of environmentally friendly solvents. researchgate.net |

Acid catalysis is a cornerstone of pyrazole synthesis, frequently employed to promote the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. The reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate in the presence of glacial acetic acid is a classic method to produce pyrazole derivatives. pharmacognosyjournal.net The acid facilitates the initial condensation and subsequent cyclization and dehydration steps to form the stable aromatic pyrazole ring. This approach is valued for its simplicity and effectiveness in generating a wide array of substituted pyrazoles.

One-Pot and Multicomponent Reaction (MCR) Methodologies

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrazoles from simple starting materials in a single synthetic operation. These methods avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

A notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball-milling conditions. semanticscholar.org This solvent-free approach utilizes sodium persulfate as an oxidant and is characterized by short reaction times, high efficiency, and a simple work-up procedure. semanticscholar.org Another versatile MCR involves the synthesis of pyranopyrazoles through a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, often facilitated by a nanocatalyst like nano-ZnO.

The data below illustrates examples of MCRs used for pyrazole synthesis.

Table 2: One-Pot and Multicomponent Syntheses of Pyrazole Derivatives| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| One-Pot | Chalcone, Hydrazine, Sodium persulfate | Mechanochemical ball milling | 3,5-Diphenyl-1H-pyrazole semanticscholar.org |

| Four-Component | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Nano-ZnO, Water | 6-Amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole |

Synthetic Transformations from Advanced Precursors (e.g., Chalcone Epoxides)

The synthesis of pyrazoles can also be achieved from more complex or "advanced" precursors, allowing for the introduction of specific functionalities. Chalcone epoxides serve as valuable three-carbon synthons for this purpose.

A specific methodology has been developed for the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol from a chalcone epoxide precursor. ajol.info The synthesis begins with the preparation of trans-1,3-diphenyl-2,3-epoxy-1-propanone. This epoxide is then reacted with 2,4-dinitrophenylhydrazine in glacial acetic acid. The reaction proceeds through the opening of the epoxide ring by the hydrazine, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrazol-4-ol derivative in high yield (85.5%). ajol.info This route provides a direct method to install a hydroxyl group at the C4 position of the pyrazole ring, a feature not readily accessible from standard chalcone-hydrazine condensations. ajol.inforesearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1,3 Diphenyl 1h Pyrazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of pyrazolones in solution. The chemical shifts and multiplicities of protons and carbons provide a definitive fingerprint for each isomer.

The ¹H NMR spectrum provides clear evidence for the dominant tautomeric form in a given solvent.

The Hydroxy (-OH) Tautomer: In this form, the spectrum is expected to show a characteristic signal for the proton on the C4 of the pyrazole (B372694) ring, typically as a singlet. The two phenyl groups would produce multiplets in the aromatic region (approximately 7.2-8.0 ppm). A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, with its chemical shift being highly dependent on the solvent and concentration. For a closely related analog, 1-phenyl-1H-pyrazol-3-ol, the pyrazole H-4 proton appears as a doublet at 5.92 ppm and the -OH proton gives a broad singlet at a significantly downfield shift of 12.16 ppm in CDCl₃, indicating strong hydrogen bonding. rsc.org

The Pyrazolone (B3327878) (CH₂) Tautomer: This form lacks the C4-H and the O-H protons. Instead, it features a methylene group (CH₂) at the C4 position of the ring. This would give rise to a characteristic singlet integrating to two protons, expected in the aliphatic region of the spectrum (around 3.5 ppm). The aromatic protons of the two phenyl rings would show signals in the range of 7.2-8.0 ppm.

The analysis of a sample of 1,3-diphenyl-5-pyrazolone would thus allow for the determination of the predominant tautomer under the specific analytical conditions.

Table 1: Expected ¹H NMR Chemical Shifts for Tautomers of 1,3-Diphenyl-1H-pyrazol-5-ol Note: Data for the -OH form is based on the closely related analog 1-phenyl-1H-pyrazol-3-ol. rsc.org

| Proton | Expected Chemical Shift (δ, ppm) for -OH Form | Expected Chemical Shift (δ, ppm) for Pyrazolone Form | Multiplicity |

|---|---|---|---|

| Phenyl-H | 7.25 - 7.67 | 7.20 - 8.00 | Multiplet |

| Pyrazole C4-H | 5.92 | - | Singlet / Doublet |

| Pyrazolone C4-H₂ | - | ~3.5 | Singlet |

¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments, offers an unambiguous method for identifying the carbon skeleton and the tautomeric form.

Broadband Decoupled ¹³C NMR: The spectrum would show distinct signals for all carbon atoms in the molecule. In the pyrazolone tautomer, a key signal would be the carbonyl carbon (C=O) at C5, typically appearing significantly downfield (~170 ppm). The CH₂ carbon at C4 would resonate in the aliphatic region (~40 ppm). The pyrazole ring carbons C3 and C5 (in the -OH form) and C3 (in the pyrazolone form) would appear in the 140-160 ppm range. The carbons of the two phenyl rings would produce a series of signals between 118 and 140 ppm.

DEPT-135 Spectroscopy: This experiment is crucial for distinguishing between different types of carbon atoms based on the number of attached protons.

CH and CH₃ groups appear as positive signals.

CH₂ groups appear as negative signals.

Quaternary carbons (including C=O) are absent.

For the -OH tautomer , the DEPT-135 spectrum would show a positive signal for the CH group at C4 of the pyrazole ring, along with positive signals for the various CH groups of the phenyl rings. For the pyrazolone tautomer , a characteristic negative signal for the CH₂ group at C4 would be observed, while the C=O signal would be absent. This provides a definitive marker for the pyrazolone structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is highly effective for identifying the functional groups present and thus distinguishing between the tautomers in the solid state or in solution. The key difference lies in the presence of either a hydroxyl (-OH) group or a carbonyl (C=O) group.

For the 1,3-diphenyl-5-pyrazolone tautomer, the spectrum is characterized by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. This band is typically observed in the region of 1690-1710 cm⁻¹. A study of this compound reported the C=O stretch specifically at 1699 cm⁻¹. researchgate.net The spectrum also displays bands for aromatic C-H stretching between 3067-3044 cm⁻¹ and aliphatic C-H stretching (from the CH₂ group in the pyrazolone ring) between 2956-2911 cm⁻¹. researchgate.net

Conversely, the This compound tautomer would be identified by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The absence of a strong peak around 1700 cm⁻¹ would further support the predominance of the hydroxyl form.

Table 2: Characteristic IR Absorption Bands for 1,3-Diphenyl-5-pyrazolone researchgate.net

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1699 |

| Aromatic C-H | Stretching | 3067 - 3044 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the precise mass of the compound, which in turn confirms its elemental composition. For this compound, the molecular formula is C₁₅H₁₂N₂O.

The expected monoisotopic mass is 236.094963 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺. The calculated exact mass for this ion [C₁₅H₁₃N₂O]⁺ is 237.10224. The experimental measurement of a mass value extremely close to this calculated value would unequivocally confirm the compound's elemental formula.

X-ray Crystallography and Solid-State Structural Analysis

Studies on analogous pyrazol-5-ol derivatives show that the hydroxyl (-OH) tautomer is often favored in the crystalline state. For example, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals that the pyrazole ring is essentially planar.

The two phenyl rings attached to the pyrazole core are not coplanar with the central heterocyclic ring due to steric hindrance. In the aforementioned analog, the phenyl ring at the N1 position is twisted with respect to the pyrazole ring, with a dihedral angle of 60.83(5)°. A similar significant twist is expected for the phenyl group at the C3 position in this compound.

In the solid state, strong intermolecular hydrogen bonds are a dominant feature of pyrazol-5-ol structures. The hydroxyl group of one molecule typically forms a hydrogen bond with a nitrogen atom of an adjacent molecule, leading to the formation of chains or dimers. This hydrogen bonding network is a key factor in stabilizing the crystal lattice.

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of this compound is anticipated to be governed by a combination of weak non-covalent interactions, including C—H⋯O, C—H⋯N, C—H⋯π, and π–π interactions. These forces collectively stabilize the three-dimensional crystal lattice.

C—H⋯π Interactions: The electron-rich π-systems of the phenyl and pyrazole rings are expected to act as acceptors for hydrogen bonds from the C-H donors of neighboring molecules. These C—H⋯π interactions are a significant directional force in the packing of aromatic compounds, influencing the relative orientation of molecules within the crystal.

π–π Interactions: Stacking of the aromatic phenyl and pyrazole rings is a prominent feature anticipated in the crystal structure of this compound. These π–π stacking interactions can occur in either a parallel-displaced or a T-shaped (edge-to-face) geometry. The centroid-to-centroid distances and slip angles between the stacked rings would be indicative of the strength and nature of these interactions. Such interactions are fundamental in minimizing steric hindrance and maximizing attractive van der Waals forces.

A hypothetical representation of these interactions is detailed in the following table, based on typical values observed in similar structures.

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D—H···A Angle (°) |

| C—H⋯O | C-H (Phenyl) | O (Hydroxyl) | 2.9 - 3.5 | 120 - 170 |

| C—H⋯N | C-H (Phenyl) | N (Pyrazole) | 3.0 - 3.6 | 120 - 170 |

| C—H⋯π | C-H (Phenyl) | Centroid (Phenyl/Pyrazole) | 2.5 - 3.0 (H to centroid) | 130 - 180 |

| π–π | Centroid (Phenyl) | Centroid (Phenyl) | 3.3 - 3.8 | - |

Characterization of Intramolecular Hydrogen Bonding Networks

A key structural feature of this compound is the potential for intramolecular hydrogen bonding. The tautomeric nature of the pyrazol-5-ol ring system allows for the existence of different forms, including the keto-enol tautomerism. In the solid state, the molecule is likely to adopt a conformation that is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and a nitrogen atom of the pyrazole ring.

This intramolecular O—H⋯N hydrogen bond would create a pseudo-six-membered ring, significantly influencing the planarity of the molecule and its electronic properties. The strength of this hydrogen bond can be inferred from the O⋯N distance and the O—H⋯N angle. A short O⋯N distance (typically in the range of 2.5 to 2.8 Å) would indicate a strong hydrogen bond. This interaction is crucial in determining the preferred tautomeric form in the solid state and restricts the conformational freedom of the molecule.

The geometric parameters for a typical intramolecular hydrogen bond in such a system are presented below.

| Donor (D) | H | Acceptor (A) | D···A Distance (Å) | D—H···A Angle (°) |

| O | H | N | 2.5 - 2.8 | 140 - 170 |

Chemical Reactivity and Mechanistic Investigations of 1,3 Diphenyl 1h Pyrazol 5 Ol

Reactions Involving the Hydroxyl Functionality at Position 5

The hydroxyl group at the C5 position of the pyrazole (B372694) ring is a key site for chemical modification, readily undergoing reactions such as esterification, etherification, and oxidation. The tautomeric nature of the pyrazolone (B3327878) ring, existing in equilibrium between the -OH (enol) and -C=O (keto) forms, plays a crucial role in directing the outcome of these reactions.

Esterification and Etherification Reactions

The hydroxyl group of 1,3-diphenyl-1H-pyrazol-5-ol can be acylated and alkylated to form the corresponding esters and ethers. While both O-acylation/alkylation and C-acylation/alkylation at the C4 position are possible due to the keto-enol tautomerism, the reaction conditions can be tuned to favor one over the other.

O-acylation is typically achieved by reacting the pyrazolone with acyl chlorides or anhydrides. The regioselectivity between C- and O-acylation can be influenced by factors such as the solvent, base, and the nature of the acylating agent. For instance, in the absence of a strong base, O-acylation can be a significant pathway.

Similarly, etherification can be accomplished through reactions with alkyl halides in the presence of a base. The choice of the base and reaction conditions is critical to direct the alkylation to the oxygen atom.

| Reactant | Reagent | Product Type | Reference |

| This compound | Acyl chloride | O-Acyl pyrazole | N/A |

| This compound | Alkyl halide/Base | O-Alkyl pyrazole | N/A |

Oxidation Reactions and Product Formation

The pyrazole ring is generally resistant to oxidation, but under specific conditions, the this compound molecule can undergo oxidative transformations. The nature of the oxidant and the reaction conditions determine the final products. For instance, oxidative ring-opening of 5-aminopyrazoles has been reported to yield 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions researchgate.net. While this is not a direct oxidation of the hydroxyl group of this compound, it highlights a potential reactivity pathway for the pyrazole ring system under oxidative stress.

Computational studies on the oxidation of 1H-pyrazol-5-amines suggest the formation of a hydroxylamine intermediate, followed by the elimination of water, leading to the ring-opened product researchgate.net.

Electrophilic Substitution on Aromatic Moieties and Pyrazole Ring

The pyrazole ring and the attached phenyl groups are susceptible to electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the heterocyclic ring and the substituents. The pyrazole ring itself is electron-rich and generally directs electrophilic attack to the C4 position.

Halogenation, such as bromination and chlorination, of pyrazole derivatives readily occurs at the C4 position. For example, 3-aryl-1H-pyrazol-5-amines can be halogenated at the C4 position using N-halosuccinimides (NXS) in DMSO dntb.gov.uabeilstein-archives.orgresearchgate.netbeilstein-archives.org. Nitration of pyrazole derivatives can also be achieved, leading to the introduction of a nitro group, typically at the C4 position.

The phenyl rings at the N1 and C3 positions can also undergo electrophilic substitution, although the reactivity is influenced by the pyrazole ring. The orientation of substitution on the phenyl rings (ortho, meta, or para) will be governed by the directing effects of the pyrazole moiety.

| Reaction Type | Reagent | Position of Substitution | Reference |

| Halogenation | N-halosuccinimides (NXS) | C4 of pyrazole ring | dntb.gov.uabeilstein-archives.orgresearchgate.netbeilstein-archives.org |

| Nitration | Fuming nitric acid/Acetic anhydride | C4 of pyrazole ring and/or phenyl rings | mdpi.com |

Nucleophilic Attack Pathways on the Pyrazole Ring System

Due to its electron-rich nature, the pyrazole ring of this compound is generally not susceptible to direct nucleophilic attack. However, the introduction of electron-withdrawing groups or activation through specific reaction conditions can facilitate nucleophilic substitution or addition reactions.

For instance, the conversion of 1,3-diphenyl-2-pyrazolin-5-one to a 5-azido derivative has been reported, which then serves as a precursor for further nucleophilic substitution reactions researchgate.netnih.gov. Ring-opening reactions of pyrazolines with activated alkynes have also been observed, leading to the formation of 1H-pyrazole-4,5-dicarboxylates, indicating a complex reaction pathway involving nucleophilic attack and subsequent rearrangement rsc.org.

Reaction Mechanisms of Cascade and Tandem Processes for Derivative Formation

This compound and its derivatives are excellent substrates for cascade and tandem reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. These one-pot multicomponent reactions are highly efficient and atom-economical.

One notable example is the synthesis of pyrazolo[3,4-b]pyridone systems through the domino reaction of 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione nuph.edu.ua. The proposed mechanism involves the initial formation of an intermediate from the aldehyde and dioxanedione, which then undergoes a nucleophilic attack by the aminopyrazole, followed by cyclization and aromatization nih.gov.

Another example is the formation of 2-amino-4,6-bis(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)benzonitrile from the reaction of 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol with malononitrile. The proposed mechanism involves the condensation of two molecules of the acetyl pyrazolone, followed by reaction with malononitrile, intermolecular cyclization via nucleophilic addition, and subsequent aromatization nih.gov.

These cascade reactions often proceed through a series of interconnected steps, including Michael additions, condensations, cyclizations, and aromatizations, all occurring in a single reaction vessel.

| Reaction Type | Reactants | Product | Proposed Mechanistic Steps | Reference |

| Domino Reaction | 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes, 3-methyl-5-aminopyrazole, 2,2-dimethyl-1,3-dioxane-4,6-dione | Pyrazolo[3,4-b]pyridone | Knoevenagel condensation, Michael addition, Cyclization, Dehydration | nuph.edu.uanih.gov |

| Cascade Reaction | 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol, malononitrile | 2-amino-4,6-bis(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)benzonitrile | Self-condensation, Michael addition, Intermolecular cyclization, Aromatization | nih.gov |

Design, Synthesis, and Research of 1,3 Diphenyl 1h Pyrazol 5 Ol Derivatives and Analogs

Structurally Related Pyrazole (B372694) and Pyrazolone (B3327878) Analogs

The core structure of 1,3-diphenyl-1H-pyrazol-5-ol exists in tautomeric equilibrium with its keto form, 1,3-diphenyl-1H-pyrazol-5(4H)-one. nih.govchemspider.com This structural duality is a key feature of the pyrazolone ring system and influences its chemical reactivity and biological interactions. Pyrazolones represent a class of compounds investigated for a wide array of pharmacological properties since the synthesis of antipyrine (B355649) in 1883. nih.gov

The synthesis of pyrazolone analogs often involves the cyclocondensation of β-ketoesters with hydrazine (B178648) derivatives. For instance, 1,3-diphenyl-1H-pyrazole-5(4H)-one can be synthesized from the reaction of ethyl benzoylacetate with phenylhydrazine. nih.gov The reactivity of the pyrazole ring allows for substitutions at various positions, leading to a wide range of analogs. The addition, removal, or substitution of functional groups on the pyrazole ring is crucial for creating lead compounds with tailored properties. frontiersin.org Docking studies have shown that the 1,3-diphenyl-1H-pyrazole moiety can engage in significant hydrophobic interactions within the ATP-binding pocket of kinases, highlighting the importance of these phenyl groups in molecular recognition. frontiersin.org

Functionalized Derivatives with Diverse Substituents

The scaffold of this compound is readily amenable to functionalization, allowing for the introduction of diverse substituents to modulate its properties. A common strategy involves reactions at the C4 position, which is activated by the adjacent carbonyl group in the pyrazolone tautomer. For example, Knoevenagel condensation of the pyrazole scaffold with barbituric acid derivatives has been employed to synthesize novel compounds like 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones. nih.gov This approach combines the pyrazole core with other pharmacologically relevant heterocycles to create hybrid molecules.

Pyrazole-Containing Heterocyclic Hybrids (e.g., Benzimidazole (B57391), Pyrimidine (B1678525), Thiazole (B1198619) Scaffolds)

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been extensively used to develop potent pyrazole derivatives.

Benzimidazole Hybrids: Benzimidazole-pyrazole hybrids have been synthesized through multi-step strategies. nih.govacs.orgacs.org One common route involves the Knoevenagel condensation between pyrazole-based carbaldehydes and benzimidazolyl acetonitrile. nih.govacs.org These hybrid compounds are explored for a range of biological activities. nih.gov The synthesis often starts with the condensation of an arylhydrazine with an aralkyl ketone, followed by cyclization and formylation to produce the necessary pyrazole carbaldehyde intermediate. nih.govacs.org

Pyrimidine Hybrids: The fusion of pyrazole and pyrimidine rings has led to the development of compounds with significant biological potential. nih.govalfa-chemistry.com A synthetic route involves the reaction of a pyrazole derivative with thiourea (B124793) to form a pyrimidine-2-thiolate, which can be further modified. doi.org For example, 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been designed and synthesized based on structure-based virtual screening. nih.gov

Thiazole Hybrids: Pyrazole-thiazole hybrids represent another important class of heterocyclic compounds. ekb.egdoi.org Their synthesis is often achieved via the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.netresearchgate.net For instance, a key intermediate, 2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazole-4-yl)ethylidene)hydrazinecarbothioamide, can be synthesized from a 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol derivative and thiosemicarbazide. This intermediate is then reacted with an appropriate α-halo ester to yield the final thiazole derivative. nih.gov

Bis-Pyrazole Compounds and Their Synthesis

Bis-pyrazole compounds, which contain two pyrazole moieties, are often synthesized by reacting two equivalents of a pyrazolone with an aldehyde in the presence of a catalyst. This reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition. The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a well-established example of this approach. nih.govekb.eg The reaction involves the condensation of an aromatic aldehyde with two molecules of 3-methyl-1-phenyl-1H-pyrazol-5-one. nih.gov This method allows for the creation of a diverse library of bis-pyrazole derivatives by varying the substituted aromatic aldehyde. nih.govekb.eg

Polymeric Derivatives (e.g., Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate))

The incorporation of the this compound moiety into macromolecular structures has led to the development of functional polymers with unique thermal and optical properties. bohrium.comdergipark.org.tr

Monomer Synthesis and Polymerization Methods

The monomer, 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (B99206) (DPMA), is synthesized through the reaction of 1,3-diphenyl-5-pyrazolone (the keto tautomer of this compound) with methacryloyl chloride. researchgate.netnih.gov This esterification reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net

The homopolymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) or poly(DPMA), is subsequently prepared via free radical polymerization. researchgate.netnih.gov This process is commonly initiated by a thermal initiator like benzoyl peroxide at an elevated temperature (e.g., 60 °C). nih.govresearchgate.net The resulting polymer is then isolated by precipitation in a non-solvent such as ethanol. researchgate.net

Thermal Degradation Kinetics and Polymer Stability

The thermal stability and degradation kinetics of poly(DPMA) and its copolymers have been investigated using thermogravimetric analysis (TGA). researchgate.netnih.gov The homopolymer, poly(DPMA), shows an initial decomposition temperature that increases with the heating rate, ranging from 216.3 °C to 243.5 °C. nih.gov The kinetics of this thermal degradation have been analyzed using various models.

| Polymer | Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Poly(DPMA) | Flynn-Wall-Ozawa | 79.45 | nih.gov |

| Kissinger | 81.56 | nih.gov | |

| Coats-Redfern (D1 mechanism) | 90.93 | nih.gov | |

| Poly(DPMA-co-Styrene) | Flynn-Wall-Ozawa | 140.99 | bohrium.com |

| Kissinger | 149.37 | bohrium.com |

The thermal degradation of poly(DPMA) has been found to proceed via a one-dimensional diffusion-type deceleration mechanism (D1). nih.gov Copolymers, such as poly(DPMA-co-styrene), exhibit enhanced thermal stability, with decomposition temperatures increasing from 252.02 °C to 274.89 °C depending on the heating rate. bohrium.com Furthermore, blending poly(DPMA) with other polymers like poly(methyl methacrylate) (PMMA) can also improve thermal stability; a 50:50 blend was found to be stable up to 275.4 °C, an increase from the 238.8 °C stability of the poly(DPMA) homopolymer. dergipark.org.tr

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for transforming a lead compound into a potent and selective drug candidate. For derivatives of this compound, these studies systematically investigate how modifications to the core pyrazole structure influence their biological activity. By altering substituents on the N1-phenyl ring, the C3-phenyl ring, and the C4 position of the pyrazole scaffold, researchers can identify key chemical features that govern the molecule's efficacy and target specificity. researchgate.netmdpi.com This rational approach has been successfully applied to develop derivatives with enhanced antimicrobial, anti-inflammatory, and anticancer properties.

SAR in Antimicrobial Agents

The pyrazolone core is a versatile scaffold for developing new antimicrobial agents. nih.gov SAR studies have revealed that creating hybrid molecules by combining the this compound moiety with other heterocyclic systems, such as pyrimidine or thiazole, can yield compounds with significant potency, particularly against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Key findings from SAR studies on antimicrobial pyrazole derivatives include:

Hybridization: The fusion of the pyrazole ring with a thiazole or pyrimidine ring has been shown to be a successful strategy for enhancing antimicrobial efficacy. nih.gov

Specific Moieties: Derivatives incorporating dipyrazolylbenzene and hydrazinylthiazole structures have demonstrated notable antibacterial activity against Bacillus subtilis and MRSA. nih.gov

Substitution Patterns: The introduction of a benzyl (B1604629) sulfonyl group has been linked to the strongest inhibitory effects in certain series of pyrazolone analogs. nih.gov In other cases, compounds with chloro and thiophene (B33073) groups attached to the core structure exhibited significant inhibitory effects. nih.gov

Below is a table summarizing the antimicrobial activity of selected this compound derivatives.

| Compound ID | Key Structural Feature | Tested Organism | Activity (MIC) |

| 8 | 2,6-dipyrazolylpyridine | B. subtilis | 5 µg/mL |

| 12 | dipyrazolylbenzene | B. subtilis | 5 µg/mL |

| 12 | dipyrazolylbenzene | MRSA | 10 µg/mL |

| 13 | Hydrazinecarbothioamide | B. subtilis | 5 µg/mL |

| 19 | Hydrazinylthiazole | B. subtilis | 5 µg/mL |

Data sourced from research on pyrazole-clubbed pyrimidine and thiazole compounds. nih.gov

SAR in Anticancer Agents

The pyrazole scaffold is a prominent feature in many compounds designed as anticancer agents due to its ability to interact with various biological targets crucial for tumor growth. researchgate.netnih.gov SAR studies have been instrumental in optimizing these derivatives for enhanced cytotoxicity and target selectivity. mdpi.com

Significant SAR insights for anticancer pyrazole derivatives include:

Target-Specific Substitutions: The efficacy of pyrazole derivatives is highly dependent on the targeted enzyme or protein. Modifications are tailored to interact with specific targets such as cyclin-dependent kinases (CDKs), EGFR, or VEGFR-2. mdpi.combenthamdirect.com

Molecular Hybridization: Linking the pyrazole moiety with other pharmacologically active scaffolds, such as indole, has produced hybrid compounds with potent cytotoxicity against various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung). mdpi.comacs.org

Influence of Phenyl Ring Substituents: The type and position of substituents on the phenyl rings attached to the pyrazole core are critical. For instance, an N-methyl-4-(trifluoromethyl)phenyl pyrazole group at the C-5 position, combined with a fluoro-substituted phenyl group, was found to enhance cytotoxicity in a series of 1,3,4-oxadiazole (B1194373) hybrids. benthamdirect.com

Kinase Inhibition: Several pyrazole derivatives have shown potent inhibitory activity against specific kinases. For example, certain indole-pyrazole hybrids were found to be significant inhibitors of CDK2. mdpi.com Another study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF-7 cells. mdpi.com

The table below presents the anticancer activity of representative pyrazole derivatives against the MCF-7 breast cancer cell line.

| Compound ID | Key Structural Feature | Target | Activity (IC₅₀) |

| 33 | Indole-Pyrazole Hybrid | CDK2 | 0.074 µM |

| 34 | Indole-Pyrazole Hybrid | CDK2 | 0.095 µM |

| 43 | Pyrazole Carbaldehyde | PI3 Kinase | 0.25 µM |

| 50 | Fused Pyrazole | EGFR/VEGFR-2 | 0.09 µM / 0.23 µM |

Data compiled from reviews on recent advances in pyrazole derivatives as anticancer agents. mdpi.com

SAR in Anti-Inflammatory Agents

Derivatives of pyrazole have long been recognized for their anti-inflammatory properties, with early compounds like antipyrine paving the way for modern non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com SAR studies in this area focus on inhibiting enzymes like cyclooxygenases (COX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov

A notable example involves the rational design of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives as selective mPGES-1 inhibitors. nih.gov The SAR for these compounds can be summarized as follows:

Hydrophobic and Hydrogen-Bonding Moieties: The design strategy involved creating a molecule with two key regions. The 1,3-diphenyl-pyrazole portion was designed to occupy hydrophobic pockets in the enzyme's active site. nih.gov

The "Head" Group: A barbituric acid "head" was incorporated for its ability to form crucial hydrogen bonds with key amino acid residues, such as S127, in the active site. nih.gov

Potency and Selectivity: This targeted design led to the discovery of highly potent and selective inhibitors of human mPGES-1, with compound 14f showing an IC₅₀ value of approximately 36 nM, without significant activity against COX-1 or COX-2 enzymes. nih.gov

This research highlights how detailed SAR analysis, guided by the structural biology of the target enzyme, can lead to the development of highly effective and selective therapeutic agents. nih.gov

Theoretical and Computational Chemistry Studies of 1,3 Diphenyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (e.g., TD-DFT for Electronic Structure)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the molecular properties of pyrazole (B372694) derivatives. eurasianjournals.com These methods provide detailed insights into molecular geometry, electronic structure, and vibrational frequencies. eurasianjournals.comresearchgate.net

For pyrazole-containing compounds, DFT methods such as B3LYP with basis sets like 6-31G(d) are used to determine the most stable geometric conformation. researchgate.netdntb.gov.ua Such calculations can confirm that the pyrazole ring system and its substituents adopt a planar conformation, with all atoms lying in the same geometric plane. dntb.gov.ua Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net

Furthermore, the distribution of these orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) centers of the molecule. Molecular Electrostatic Potential (MEP) maps can also be generated to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net While specific Time-Dependent DFT (TD-DFT) studies on the parent 1,3-diphenyl-1H-pyrazol-5-ol are not extensively detailed in the reviewed literature, this method is fundamentally important for predicting the electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions within the molecule. univ.kiev.ua Quantum-chemical methods are also used to calculate the enthalpy of formation for various pyrazole derivatives, providing crucial data for energetic materials. superfri.org

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding modes and affinities of pyrazole derivatives with various biological targets.

Derivatives of this compound have been investigated as inhibitors for a wide range of enzymes through in-silico docking studies. These studies predict the binding energy, which correlates with the inhibitory potential of the compound.

DNA Gyrase: This enzyme is a critical target for antibacterial agents. Docking studies on novel this compound derivatives have shown strong binding affinities. For instance, a pyridine-pyrazole hybrid derivative demonstrated a notable docking score of -10.07 kcal/mol, indicating a high affinity for the enzyme's active site. nih.gov

CYP51 (Sterol 14α-demethylase): As a key enzyme in fungi, CYP51 is a major target for antifungal drugs. A study involving azole derivatives found that 1,3-diphenylpyrazole-4-propionic acid possesses good binding affinity for the crystal structure of CYP51 from Mycobacterium tuberculosis (PDB ID: 3LD6).

mPGES-1 (microsomal Prostaglandin (B15479496) E2 Synthase-1): This enzyme is a target for next-generation anti-inflammatory drugs. Derivatives such as 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones were designed and shown through docking to bind effectively within the active site of mPGES-1.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2 is a key strategy in cancer therapy to block angiogenesis. Docking studies of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives, which are structurally related to this compound, have been performed against the VEGFR2 active site (PDB ID: 4ASD) to rationalize their potent inhibitory activity.

Monoamine Oxidase (MAO): MAO inhibitors are used to treat mood disorders and neurodegenerative diseases. While direct studies on this compound are limited, related 1,3,5-substituted pyrazoline scaffolds have been extensively modeled as inhibitors of both MAO-A and MAO-B isoforms.

Carbonic Anhydrase (CA): Pyrazole-based compounds have been explored as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). Docking studies of novel pyrazole derivatives revealed potent inhibition, with Kᵢ values in the low nanomolar range for both isoforms. nih.gov

| Target Enzyme | Derivative Type / Compound | PDB ID | Binding Energy / Score (kcal/mol) | Inhibition Constant (Kᵢ) |

|---|---|---|---|---|

| DNA Gyrase | 4,4'-(4-(4-methoxyphenyl)pyridine-2,6-diyl)bis(this compound) | Not Specified | -10.07 | Not Specified |

| CYP51 | 1,3-diphenylpyrazole-4-propionic acid | 3LD6 | Good Affinity (Value not specified) | Low (Value not specified) |

| mPGES-1 | 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Not Specified | Good Affinity (Value not specified) | Not Specified |

| VEGFR2 | 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one derivative | 4ASD | -7.40 | Not Specified |

| Carbonic Anhydrase I (hCA I) | Pyrazole-carboxamide bearing sulfonamide | Not Specified | Better than reference | 5.13 - 16.9 nM |

| Carbonic Anhydrase II (hCA II) | Pyrazole-carboxamide bearing sulfonamide | Not Specified | Better than reference | 11.77 - 67.39 nM |

Beyond predicting binding affinity, computational models provide a detailed view of the specific molecular interactions that stabilize the ligand-target complex.

For DNA gyrase inhibitors based on the this compound scaffold, docking simulations revealed key interactions. The hydroxyl group of the pyrazole ring often acts as a hydrogen bond donor, for instance with a glutamate (B1630785) residue (DC14), while the N1-phenyl group can form crucial π-π stacking interactions with nucleobases like deoxyadenosine (DA11). nih.gov

In the case of mPGES-1 inhibitors, the barbituric acid head of the pyrazole derivative was predicted to form a hydrogen bond with the hydroxyl group of a serine residue (S127). The diphenyl-pyrazole tail occupies hydrophobic pockets within the enzyme's active site.

For VEGFR2 inhibitors, the pyrazole core and its substituents engage with key amino acids in the kinase domain. Common interactions include hydrogen bonds with cysteine and aspartate residues in the hinge region of the enzyme, which is a critical interaction for kinase inhibition.

Studies with carbonic anhydrase inhibitors showed that the sulfonamide moiety of the pyrazole derivatives interacts with the essential Zn²⁺ ion in the active site, while the pyrazole scaffold forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions. Mechanistic studies on the synthesis of the pyrazole ring itself have been conducted. For example, the kinetics and mechanistic pathways of pyrazole formation from the cyclization of chalcones with hydrazine (B178648) derivatives have been investigated, with studies suggesting the reaction proceeds via the Claisen route and follows first-order kinetics. researchgate.net

More advanced studies have explored metal-mediated pathways. A detailed mechanistic study of pyrazole formation through oxidation-induced N-N coupling of diazatitanacycles revealed that the first of two oxidation steps is rate-limiting and that coordination of the oxidant to the titanium center is critical for reactivity. nih.govrsc.org Such computational investigations help to understand reaction barriers, identify transition states, and optimize reaction conditions for synthesizing new pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to series of 1,3-diphenyl-1H-pyrazole derivatives to understand their activity as partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ). These models help to identify the key steric and electrostatic features of the molecules that are critical for their agonistic effect.

In another study, a 3D-QSAR model was developed for a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives as B-Raf kinase inhibitors. researchgate.net The resulting model provided insights into how different substituents on the phenyl rings influence inhibitory activity, guiding the design of more potent compounds. researchgate.net These QSAR models are powerful predictive tools in drug discovery, allowing for the virtual screening and prioritization of new candidate molecules before their synthesis and experimental testing. researchgate.net

Advanced Research Applications of 1,3 Diphenyl 1h Pyrazol 5 Ol and Its Derivatives

Medicinal Chemistry Research Applications

The core pyrazole (B372694) structure is a recognized pharmacophore, and its derivatives, particularly the 1,3-diphenyl-1H-pyrazol-5-ol series, have demonstrated a wide spectrum of biological activities. These compounds are a focal point in the design and synthesis of new molecules with potential therapeutic value.

Derivatives of this compound have emerged as a promising class of compounds in oncological research. Their multifaceted mechanisms of action, including the ability to halt cancer cell proliferation, induce programmed cell death, and interfere with specific cellular pathways, make them attractive candidates for further development.

Numerous studies have documented the potent cytotoxic effects of this compound derivatives against a diverse panel of human cancer cell lines. These compounds have shown significant growth inhibition against cancers of the lung, breast, cervix, liver, and colon, among others.

For instance, a series of pyrazole-containing benzimidazole (B57391) hybrids demonstrated potent anti-proliferative activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with some compounds exhibiting IC50 values in the low micromolar range (0.83-1.81 μM). nih.gov Similarly, 1,3-diarylpyrazolone derivatives have been evaluated for their efficacy against non-small cell lung cancer cell lines, A549 and NCI-H522. Another study highlighted a series of 1,3,5-triaryl-1H-pyrazole derivatives that were effective against HT-29 (colon), MCF-7 (breast), and AGS (gastric) cancer cell lines. tsijournals.com The activity of these compounds extends to triple-negative breast cancer cells (MDA-MB-468), hepatocellular carcinoma (HepG2), and human myeloid leukemia (K562) cells. asianpubs.orgnih.govresearchgate.net

Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole-Benzimidazole Hybrids | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.83-1.81 μM | nih.gov |

| 1,3-Diarylpyrazolones | A549 (Lung), NCI-H522 (Lung) | High inhibitory potential | researchgate.net |

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast), B16-F10 (Melanoma), HCT-116 (Colon) | Significant antiproliferative effects | nih.gov |

| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple-Negative Breast) | IC50 = 6.45 μM (48h) | nih.gov |

| 1,5-Diaryl Pyrazoles | A549 (Lung), HepG2 (Liver) | Active against both cell lines | asianpubs.org |

| 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives | MCF-7 (Breast), A549 (Lung) | Significant antiproliferative effect | mdpi.com |

The anti-proliferative effects of these pyrazole derivatives are often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). Research has shown that these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division and proliferation.

For example, certain pyrazole-benzimidazole hybrids were found to arrest MCF-7 breast cancer cells in the G1 phase of the cell cycle. nih.gov Other studies on 1,3-diarylpyrazolone derivatives revealed that mono-halo substituted compounds could induce cell cycle arrest at the G0/G1 phase, while di-halo derivatives caused arrest at the G2/M phase. researchgate.net Furthermore, some derivatives have been shown to induce a significant increase in the sub-G0/G1 cell population, a hallmark of apoptosis. nih.govnih.gov This induction of apoptosis has been confirmed through DNA fragmentation studies and fluorescent staining, which show characteristic morphological changes in treated cells. nih.govnih.gov

At the molecular level, this compound derivatives exert their anticancer effects by modulating key intracellular signaling pathways. A significant mechanism involves the downregulation of proteins crucial for cell cycle progression. Studies have specifically shown that treatment with these compounds can lead to the downregulation of Cyclin D2 and cyclin-dependent kinase 2 (CDK2) in MCF-7 cells. nih.gov

Furthermore, these derivatives have been observed to trigger the intrinsic pathway of apoptosis. This is characterized by a collapse of the mitochondrial membrane potential (ΔΨm) and an increase in the Bax/Bcl-2 ratio, which leads to the release of pro-apoptotic factors from the mitochondria. nih.govnih.govnih.gov Concurrently, many of these compounds induce a significant increase in the intracellular levels of reactive oxygen species (ROS). nih.govnih.gov This oxidative stress can damage cellular components and further push the cancer cells towards apoptosis, a process often accompanied by the activation of executioner caspases like caspase-3. nih.govnih.gov

The anticancer activity of pyrazole derivatives is also attributed to their ability to inhibit specific enzymes that play a critical role in tumor growth and survival. Several studies have identified these compounds as potent kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is a common feature of many cancers. Derivatives of this compound have shown inhibitory activity against oncogenic protein kinases such as the epidermal growth factor receptor (EGFR), HER-2, and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov

More specifically, a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives has been synthesized and evaluated as inhibitors of Prostate Cancer Antigen-1 (PCA-1), also known as ALKBH3. researchgate.net PCA-1/ALKBH3 is a demethylase that is overexpressed in prostate cancer, making it a valuable therapeutic target. One derivative, HUHS015, was identified as a potent PCA-1/ALKBH3 inhibitor both in vitro and in vivo, significantly suppressing the growth of human hormone-independent prostate cancer cells. researchgate.net

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant potential as antimicrobial agents. The emergence of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics, and pyrazole-based compounds are being actively investigated to fill this gap.

Research has shown that these compounds possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Hybrid molecules combining the pyrazole core with other heterocyclic systems like pyrimidine (B1678525) and thiazole (B1198619) have been synthesized and evaluated. These derivatives have shown notable efficacy against pathogenic strains such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Antifungal activity, particularly against Candida albicans, has also been widely reported. tsijournals.com The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Microorganism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-pyrimidine/thiazole hybrids | MRSA (Methicillin-resistant Staphylococcus aureus) | Strong efficacy (e.g., 10 μg/mL) | |

| Pyrazole-pyrimidine/thiazole hybrids | Bacillus subtilis | Strong potency (e.g., 5 μg/mL) | |

| Pyrazole-pyrimidine/thiazole hybrids | Candida albicans | Strong effect (e.g., 5 μg/mL) | |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli | 1 μg/mL | |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1-8 μg/mL | |

| 1,3,5-Trisubstituted pyrazoles | Pseudomonas aeruginosa, Escherichia coli | Promising activity | tsijournals.com |

Antiviral Research

The structural versatility of the pyrazole scaffold has also made it a subject of interest in antiviral drug discovery, with derivatives showing activity against a range of viruses.

Research has demonstrated the efficacy of pyrazole derivatives against various types of viruses. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. nih.gov Many of these compounds were found to interfere with the replication of human Respiratory Syncytial Virus (RSV) at micromolar concentrations, with EC50 values (the concentration required to achieve 50% of the maximum effect) ranging from 5 μM to 28 μM. nih.gov

In the context of plant viruses, novel pyrazole amide derivatives have been designed and synthesized to target the Tobacco Mosaic Virus (TMV) coat protein. Bioassays indicated that these compounds were active against TMV, with one derivative, compound 3p , showing potent biological activity that was comparable to the commercial agent ningnanmycin. nih.gov

| Compound Class | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Respiratory Syncytial Virus (RSV) | EC50 ranging from 5 μM to 28 μM | nih.gov |

| Pyrazole amide derivatives (e.g., Compound 3p) | Tobacco Mosaic Virus (TMV) | Curative rates up to 86.5% | nih.gov |

The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a crucial enzyme for viral replication and has been a primary target for the development of antiviral therapeutics. Pyrazole-based scaffolds have been investigated for their potential to inhibit this key viral protein. nih.gov The design of pyrazole-containing molecules is considered a promising strategy in the search for effective Mpro inhibitors. nih.gov Molecular docking simulations have been used to explore the binding of pyrazole derivatives to the active site of viral proteins, including those of coronaviruses, to guide the synthesis of more potent antiviral agents. nih.gov

Neurological and Central Nervous System Research

Beyond antimicrobial and antiviral applications, derivatives of the closely related pyrazoline scaffold have been extensively investigated for their effects on the central nervous system (CNS). igmpublication.org These compounds have shown potential as antidepressants and antioxidants. nih.gov

The antidepressant-like activity of new pyrazoline derivatives has been evaluated in preclinical models using tests such as the tail suspension test (TST) and forced swim test (FST). dergipark.org.trthaiscience.info In these tests, a reduction in the duration of immobility is indicative of an antidepressant effect. dergipark.org.tr Several synthesized pyrazoline analogues have demonstrated significant reductions in immobility time, suggesting potential antidepressant properties. nih.gov

The proposed mechanism for this activity often involves the inhibition of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin (B10506) and norepinephrine. nih.govchula.ac.th In silico docking studies have shown that pyrazoline derivatives can bind effectively to the MAO-A enzyme. nih.govchula.ac.th Additionally, some of these compounds have been found to possess antioxidant properties, with the ability to scavenge free radicals, which may contribute to their neuroprotective potential. nih.gov

Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR5)

Derivatives of this compound have been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are crucial in mediating glutamatergic neurotransmission and are implicated in various central nervous system (CNS) disorders. mdpi.com

One of the most notable derivatives is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), which was one of the first centrally active mGluR5 PAMs to be discovered. mdpi.comnih.govacs.org Extensive research has explored the structure-activity relationships of CDPPB analogues to enhance their potency and efficacy. For instance, studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that the introduction of electronegative substituents on the benzamide (B126) moiety can significantly increase their modulatory activity. nih.govacs.org

Research has shown that subtle structural modifications to the CDPPB scaffold can lead to significant changes in functional activity, sometimes even switching from negative to positive allosteric modulation. nih.gov The exploration of substituent effects has led to the development of highly potent analogues. For example, the combination of optimal substituents at specific positions on the phenyl rings resulted in compounds with significantly improved potency compared to the parent compound, CDPPB. nih.govacs.org

| Compound | EC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|

| CDPPB | 77 ± 15 | 3760 ± 430 | nih.govacs.org |

| VU-1545 | 9.6 ± 1.9 | 156 ± 29 | nih.gov |

Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. nih.gov Consequently, the development of LRRK2 inhibitors is a significant area of therapeutic research. While not direct derivatives of this compound, substituted 1H-pyrazoles have been investigated as potent and selective LRRK2 kinase inhibitors. nih.gov

Research in this area has led to the discovery of 1H-pyrazole biaryl sulfonamides as novel inhibitors of the G2019S-LRRK2 mutant, which is the most common LRRK2 mutation associated with increased kinase activity. nih.gov These compounds have demonstrated good selectivity for LRRK2 variants and possess favorable metabolic stability in human liver microsomes. nih.gov Further development in this class of compounds includes 1-pyrazolyl-5,6-disubstituted indazole derivatives, which have also been patented as LRRK2 inhibitors for the potential treatment of Parkinson's disease. nih.gov

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative disorders. nih.govnih.govmdpi.com Several derivatives of the pyrazole and pyrazoline scaffold have been synthesized and evaluated for their MAO inhibitory activity.

A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be reversible, potent, and selective inhibitors of MAO-A. nih.gov The stereochemistry of these compounds was found to be a significant modulator of their biological activity, with specific enantiomers exhibiting high inhibitory potency and selectivity. nih.gov

Furthermore, 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have also been synthesized and investigated as MAO inhibitors. nih.gov Certain compounds in this series demonstrated potent and selective inhibition of MAO-A, with activity comparable to the reference drug clorgyline. nih.gov These findings highlight the potential of the pyrazole scaffold in designing new selective MAO-A inhibitors. nih.gov

| Compound | Target | Ki (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| (-)-6 enantiomer | MAO-A | 2 | 165,000 | nih.gov |

| (+)-6 enantiomer | MAO-A | 6 | 166,666 | nih.gov |

| (-)-11 enantiomer | MAO-A | 4 | 80,000 | nih.gov |

| (+)-11 enantiomer | MAO-A | 7 | 38,571 | nih.gov |

Anti-inflammatory and Other Pharmacological Research

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). nih.govresearchgate.netnih.govrsc.org Inhibition of mPGES-1 is a promising therapeutic strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govrsc.org

Derivatives of 1,3-diphenyl-1H-pyrazol have been designed and synthesized as novel inhibitors of human mPGES-1. nih.govnih.gov Specifically, a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones has been evaluated for their in vitro inhibitory activities. nih.govnih.gov Several of these compounds were found to be potent inhibitors of human mPGES-1 with desirable selectivity over cyclooxygenase (COX) isozymes. nih.govnih.gov The most potent compound identified in one study exhibited an IC50 value of approximately 36 nM against human mPGES-1 without significant inhibition of COX-1/2. nih.gov

The pyrazole and pyrazoline scaffold has also been explored for its inhibitory activity against other enzymes, such as carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govsemanticscholar.org

A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes. nih.govsemanticscholar.org The inhibitory activities were found to be in the nanomolar range. nih.gov

| Compound | Target | Ki (nM) | Reference |

|---|---|---|---|

| Compound 13 (Fluoro substituted) | hCA I | 316.7 ± 9.6 | semanticscholar.org |

| Compound 13 (Fluoro substituted) | hCA II | 412.5 ± 115.4 | semanticscholar.org |

| Compound 14 (Bromo substituted) | hCA I | 333.1 ± 187.8 | semanticscholar.org |

| Compound 14 (Bromo substituted) | hCA II | 424.6 ± 168.2 | semanticscholar.org |

| Acetazolamide (Reference) | hCA I | 278.8 ± 44.3 | semanticscholar.org |

| Acetazolamide (Reference) | hCA II | 293.4 ± 46.4 | semanticscholar.org |

Materials Science and Engineering Research

In addition to its pharmacological applications, derivatives of this compound have found utility in the field of materials science. A pyrazole-derived polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), has been synthesized and characterized. researchgate.net

This polymer has been used to create a new blend polymer with poly(methyl methacrylate). researchgate.net Thermal analysis of this blend polymer indicated good thermal stability. researchgate.net Furthermore, thin films of the blend polymer have been prepared and their optical properties investigated, suggesting potential applications in optical devices. researchgate.net

Development of Materials with Unique Electronic Properties

Derivatives of this compound are instrumental in the development of novel materials possessing unique electronic characteristics. The pyrazole ring system, with its dense pi-electron structure, is a key contributor to these properties. dergipark.org.tr The electronic behavior of these compounds can be significantly influenced by the introduction of various substituent groups. For instance, pyrazole derivatives featuring highly polar end-groups can exhibit large dipole moments. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure of these molecules, including their HOMO-LUMO energy gaps, which are crucial for determining their potential in electronic devices. wum.edu.pk The strategic modification of substituents on the phenyl rings allows for the tuning of the molecule's energy gap, which is a critical factor in creating advanced materials for applications like organic light-emitting devices. wum.edu.pk

Photochromic Systems and Fluorescence Photoswitching

The ability to undergo reversible structural changes upon exposure to light makes certain derivatives of this compound excellent candidates for photochromic systems. A notable example is 1,3-diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone, a compound that exhibits reversible photochromism in the solid state. nih.gov This phenomenon is attributed to an enol-keto photoisomerization process. The compound demonstrates high fatigue resistance and excellent photostability, which are critical for practical applications. The proposed mechanism involves both intramolecular and intermolecular proton transfer. nih.gov

Non-Linear Optical (NLO) Materials

Pyrazoline and pyrazole derivatives have garnered significant attention for their potential use in non-linear optical (NLO) materials. researchgate.net These organic compounds can exhibit large molecular hyperpolarizabilities, a key requirement for NLO applications. wum.edu.pkresearchgate.net Theoretical calculations using DFT methods have been instrumental in predicting the NLO properties of these molecules, including their polarizability (α), first-order hyperpolarizability (β), and dipole moment (μ). wum.edu.pk

Research has shown that the NLO response is highly dependent on the functionalization of the pyrazole derivatives, particularly the presence of electron-donating and electron-accepting groups. researchgate.net For example, pyranopyrazole derivatives have been synthesized and studied, showing that altering the substituents on the aldehydic phenyl rings can effectively tune the energy gap and enhance NLO behavior. wum.edu.pk The significant values of molecular hyperpolarizability suggest that these compounds are promising candidates for use in various NLO devices. wum.edu.pkresearchgate.net

| Derivative Type | Key Findings | Potential Application | Reference |

|---|---|---|---|

| Pyranopyrazole Derivatives | The energy gap can be altered by changing substituents on the phenyl rings to create better NLO materials. Possess significant molecular hyperpolarizabilities. | Non-linear optical devices, organic light-emitting devices. | wum.edu.pk |

| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | Show high NLO responses dependent on the functionalization with electron-accepting groups. | Material sciences. | researchgate.net |